molecular formula C12H12N2O4 B575188 (R)-3-N-Cbz-Amino-succinimide CAS No. 179747-84-3

(R)-3-N-Cbz-Amino-succinimide

Cat. No.: B575188
CAS No.: 179747-84-3
M. Wt: 248.238
InChI Key: QRQMHYISDDHZBY-SECBINFHSA-N
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Description

®-3-N-Cbz-Amino-succinimide is a chiral compound with significant importance in organic synthesis and pharmaceutical research. The compound features a succinimide core with a carbobenzyloxy (Cbz) protected amino group, making it a valuable intermediate in the synthesis of various bioactive molecules.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of ®-3-N-Cbz-Amino-succinimide typically involves the following steps:

    Starting Material: The process begins with the commercially available ®-3-amino-succinimide.

    Protection of the Amino Group: The amino group is protected using carbobenzyloxy chloride (Cbz-Cl) in the presence of a base such as triethylamine (TEA) to yield ®-3-N-Cbz-Amino-succinimide.

Industrial Production Methods: Industrial production of ®-3-N-Cbz-Amino-succinimide follows similar synthetic routes but on a larger scale. The process involves:

    Bulk Reactors: Utilizing bulk reactors to handle large quantities of starting materials.

    Optimization: Optimizing reaction conditions such as temperature, solvent, and reaction time to maximize yield and purity.

    Purification: Employing techniques like crystallization or chromatography for purification.

Types of Reactions:

    Oxidation: ®-3-N-Cbz-Amino-succinimide can undergo oxidation reactions to form corresponding oxo derivatives.

    Reduction: Reduction reactions can convert the compound into its reduced forms, often using reagents like lithium aluminum hydride (LiAlH4).

    Substitution: The compound can participate in nucleophilic substitution reactions, where the Cbz group can be replaced by other functional groups.

Common Reagents and Conditions:

    Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) under acidic conditions.

    Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products:

    Oxidation: Formation of oxo derivatives.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of substituted succinimide derivatives.

Scientific Research Applications

®-3-N-Cbz-Amino-succinimide has diverse applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Employed in the study of enzyme mechanisms and protein modifications.

    Medicine: Serves as a precursor in the synthesis of pharmaceutical compounds, particularly in the development of chiral drugs.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of ®-3-N-Cbz-Amino-succinimide involves its interaction with specific molecular targets:

    Molecular Targets: The compound can interact with enzymes and proteins, modifying their activity.

    Pathways Involved: It can participate in pathways involving amino acid metabolism and protein synthesis.

Comparison with Similar Compounds

    (S)-3-N-Cbz-Amino-succinimide: The enantiomer of ®-3-N-Cbz-Amino-succinimide with similar properties but different biological activity.

    N-Boc-Amino-succinimide: A compound with a different protecting group (Boc) instead of Cbz.

    N-Ac-Amino-succinimide: A compound with an acetyl (Ac) protecting group.

Uniqueness:

    Chirality: The ®-configuration imparts specific stereochemical properties, making it unique in chiral synthesis.

    Protecting Group: The Cbz group provides stability and ease of removal under mild conditions, making it preferable in certain synthetic routes.

Properties

IUPAC Name

benzyl N-[(3R)-2,5-dioxopyrrolidin-3-yl]carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12N2O4/c15-10-6-9(11(16)14-10)13-12(17)18-7-8-4-2-1-3-5-8/h1-5,9H,6-7H2,(H,13,17)(H,14,15,16)/t9-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QRQMHYISDDHZBY-SECBINFHSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C(=O)NC1=O)NC(=O)OCC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1[C@H](C(=O)NC1=O)NC(=O)OCC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10659184
Record name Benzyl [(3R)-2,5-dioxopyrrolidin-3-yl]carbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10659184
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

248.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

179747-84-3
Record name Benzyl [(3R)-2,5-dioxopyrrolidin-3-yl]carbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10659184
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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